molecular formula C14H15FN2O2S B6714880 Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate

Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate

Cat. No.: B6714880
M. Wt: 294.35 g/mol
InChI Key: BSYWNARQECAWRE-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Sulfanylpropanoate Moiety: The sulfanylpropanoate group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and imidazole ring can participate in binding interactions, while the sulfanylpropanoate moiety may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate
  • Methyl 3-(4-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate
  • Methyl 3-(4-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate

Uniqueness

Methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-17-8-7-16-14(17)20-12(13(18)19-2)9-10-3-5-11(15)6-4-10/h3-8,12H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYWNARQECAWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC(CC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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